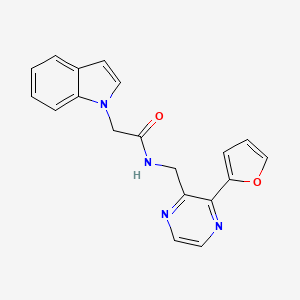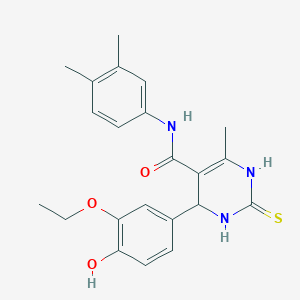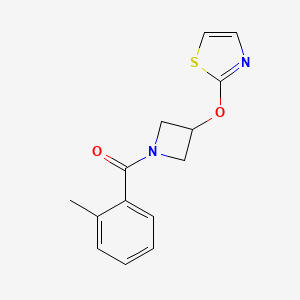![molecular formula C22H19N3O6 B2608545 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396868-54-4](/img/structure/B2608545.png)
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound featuring a unique structure that combines multiple aromatic rings and heterocyclic elements
Mechanism of Action
Target of Action
Similar compounds bearing 1,3-benzodioxol-5-yl groups have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to inhibit vegf-induced cell migration, indicating anti-angiogenic activity .
Result of Action
Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Pyrimidine Derivative Synthesis: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrimidine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired intermediate.
Final Assembly: The intermediate is then reacted with 3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex aromatic systems and heterocycles.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal chemistry, N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell proliferation .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and as a precursor for more complex molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.
Vincristine: Another microtubule inhibitor used in chemotherapy.
Colchicine: A compound that binds to tubulin and inhibits microtubule polymerization.
Uniqueness
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its dual aromatic and heterocyclic structure, which may offer distinct binding properties and specificity compared to other microtubule inhibitors. Its ability to induce apoptosis through multiple pathways also sets it apart from more traditional compounds .
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-13-21(31-17-5-3-2-4-16(17)30-13)22(26)25-19-9-20(24-11-23-19)27-10-14-6-7-15-18(8-14)29-12-28-15/h2-9,11,13,21H,10,12H2,1H3,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDALFXKAIMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)OCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2608463.png)
![N-[3-(morpholin-4-yl)propyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2608464.png)

![N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2608469.png)
![4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2608470.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608474.png)
![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2608480.png)
![N-[2-(2-chlorophenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2608482.png)
![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)
